molecular formula C13H14N2OS B5614634 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B5614634
M. Wt: 246.33 g/mol
InChI Key: VASVSOBQTRKFFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves starting from thiohydentoin, leading to the creation of various compounds with potential chemotherapeutic applications. This process involves several steps, including reactions that establish the structure of these compounds through IR, 1H NMR, 13C NMR, and mass studies (Dangi, Hussain, & Talesara, 2011).

Molecular Structure Analysis

The structural analysis of these compounds, including 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, often involves X-ray crystallography, NMR, MS, and IR techniques to confirm their composition and arrangement. The detailed structure is critical for understanding the compound's potential interactions and mechanisms of action in various biological contexts (Dong & Wang, 2005).

Chemical Reactions and Properties

The chemical behaviors of 3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives involve interactions that are key to their potential biological activities. These reactions are fundamental to the compound's function and its classification as a possible chemotherapeutic agent. The synthesis pathways and reactions provide insights into how these compounds could be modified or utilized in different scientific fields (Varma, Kumar, & Liesen, 1998).

properties

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-17-13-14-7-8-15(12)13/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVSOBQTRKFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=NCCN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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